7-Hydroxy Amoxapine-d8
CAS No.: 1216833-74-7
Cat. No.: VC0025614
Molecular Formula: C17H16ClN3O2
Molecular Weight: 337.833
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216833-74-7 |
|---|---|
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 337.833 |
| IUPAC Name | 8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
| Standard InChI | InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
| Standard InChI Key | MEUGUMOVYNSGEW-YEBVBAJPSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
The compound features a dibenzoxazepine core, which forms the fundamental structural basis of its pharmacological activity. The molecular structure includes:
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A tricyclic ring system with dibenzoxazepine configuration
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A chlorine substituent on one of the aromatic rings
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A hydroxyl group at the 7-position
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Eight deuterium atoms replacing hydrogens in the piperazine ring portion
The exact structure can be represented by its SMILES notation: C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl, and its InChI: InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2.
Physical Properties
The molecular weight of 7-Hydroxy Amoxapine-d8 is reported as approximately 337.833 g/mol, slightly higher than the non-deuterated version due to the substitution of deuterium atoms for hydrogen . This difference in mass is essential for its application in analytical chemistry and metabolite tracking studies. The compound likely shares similar solubility profiles to the parent compound, with moderate lipophilicity allowing for both membrane permeability and aqueous dissolution at physiological pH levels.
Synthesis and Preparation
Deuteration Methods
The synthesis of 7-Hydroxy Amoxapine-d8 involves specialized methods to incorporate deuterium atoms into the amoxapine structure. Common approaches include:
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N-deuteration of the piperazine ring using deuterated reagents
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Base-catalyzed hydrogen-deuterium exchange reactions
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Reductive deuteration using deuterium gas and appropriate catalysts
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Chemical synthesis from deuterated precursors
These methods allow for precise placement of deuterium atoms in the molecular structure, creating a compound that can be distinguished from its non-deuterated analog in analytical studies while maintaining nearly identical chemical behavior in biological systems.
Chemical Pathways
The preparation of 7-Hydroxy Amoxapine-d8 typically builds upon established synthetic routes for amoxapine, with additional steps to introduce deuterium and the hydroxyl group at the 7-position. The synthesis generally involves:
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Formation of the dibenzoxazepine core structure
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Introduction of the piperazine ring with deuterium labeling
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Hydroxylation at the 7-position through directed oxidation reactions
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Purification and isolation of the final product
Pharmacological Profile
Mechanism of Action
7-Hydroxy Amoxapine-d8 shares its primary mechanism of action with the non-deuterated form, functioning as a dopamine receptor antagonist. This antagonism contributes to its antipsychotic properties, which are similar to those of related dibenzoxazepine compounds like loxapine. The compound's interactions with neurotransmitter systems include:
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Antagonism at dopamine D2 receptors
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Binding to serotonin receptors
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Inhibition of norepinephrine reuptake
These multiple mechanisms likely contribute to the mood-enhancing effects observed in depression studies with the parent compound.
Receptor Interactions
Research data indicates that 7-Hydroxy Amoxapine-d8 exhibits significant binding to various receptors, similar to its non-deuterated counterpart. The compound demonstrates:
| Receptor Type | Binding Affinity | Functional Effect |
|---|---|---|
| Dopamine D2 | High | Antagonist |
| Serotonin 5-HT2A | Moderate | Antagonist |
| Norepinephrine Reuptake | Moderate | Inhibitor |
| Histamine H1 | Low to Moderate | Antagonist |
This receptor profile explains both the therapeutic effects and potential side effects of the parent compound in clinical settings .
Research Applications
Use as an Analytical Standard
7-Hydroxy Amoxapine-d8 serves as a valuable analytical standard in pharmaceutical research and development. Its primary applications include:
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Internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis
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Reference compound for quantifying 7-hydroxy amoxapine in biological samples
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Tracer for metabolic fate studies of amoxapine
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Tool for validating analytical methods for tricyclic antidepressants
The deuterium labeling provides a mass shift that allows clear differentiation from the non-labeled compound while maintaining nearly identical chromatographic behavior.
Metabolic Studies
The compound plays a significant role in metabolic studies of amoxapine and related dibenzoxazepine derivatives . Researchers utilize 7-Hydroxy Amoxapine-d8 to:
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Track the formation and elimination of hydroxylated metabolites
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Study the kinetics of metabolic transformations
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Investigate the role of specific cytochrome P450 enzymes in drug metabolism
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Assess potential drug-drug interactions involving metabolic pathways
These applications help pharmaceutical researchers understand the pharmacokinetic properties of dibenzoxazepine compounds and develop improved therapeutic agents with optimized metabolic profiles.
Bacterial β-Glucuronidase Inhibition
Recent research has uncovered a potentially novel application for 7-hydroxy amoxapine and related compounds . Studies indicate that:
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Amoxapine and its metabolites, including 7-hydroxyamoxapine, bind in the active site of bacterial β-glucuronidase (GUS)
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Computational modeling confirmed that these compounds satisfy critical pharmacophore features for GUS inhibition
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In vitro testing demonstrated potent inhibition of bacterial GUS enzyme activity
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Administration of low dosages of amoxapine with the chemotherapy agent CPT-11 in mice achieved significant suppression of diarrhea and reduced tumor growth
This unexpected application suggests that 7-hydroxy amoxapine derivatives may have therapeutic potential beyond their traditional roles in psychiatric medicine, potentially serving as adjuncts to chemotherapy to reduce side effects and enhance efficacy.
Comparative Analysis
Comparison with Amoxapine
7-Hydroxy Amoxapine-d8 differs from its parent compound amoxapine in several key aspects:
| Characteristic | Amoxapine | 7-Hydroxy Amoxapine-d8 |
|---|---|---|
| Molecular Weight | 313.78 g/mol | 337.83 g/mol |
| Active Metabolite | No (is parent) | Yes (of amoxapine) |
| Deuterium Labeling | None | 8 deuterium atoms |
| Primary Use | Clinical (antidepressant) | Research |
| Hydroxyl Group | Absent | Present at 7-position |
The hydroxylation at the 7-position alters the compound's receptor binding profile and metabolism, while the deuterium labeling enables its use as an analytical reference standard without significantly changing its pharmacological properties.
Comparison with Other Dibenzoxazepine Derivatives
7-Hydroxy Amoxapine-d8 shares structural similarities with other dibenzoxazepine compounds, particularly loxapine, but with distinct differences:
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Loxapine and 7-hydroxy amoxapine share the same basic dibenzoxazepine structure
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7-hydroxy amoxapine shows higher potency as a bacterial GUS inhibitor compared to loxapine
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Molecular dynamics simulations indicate that loxapine has a significantly higher root-mean-square deviation (RMSD) of 4.59 Å compared to 2.64 Å for 7-hydroxyamoxapine
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Unlike 7-hydroxy amoxapine, loxapine showed reorientation and relocation during simulations, suggesting less stable binding to bacterial GUS
These differences highlight the unique properties of 7-hydroxy amoxapine and its deuterated analog, particularly in their potential applications beyond traditional psychiatric uses.
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